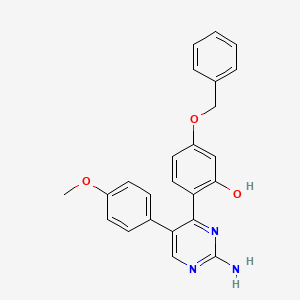
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is a pyrimidine derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article details its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H17N3O3 with a molecular weight of approximately 321.35 g/mol. Its structure features a pyrimidine ring substituted with an amino group and a methoxyphenyl moiety, along with a benzyloxy group attached to a phenolic structure. The unique arrangement of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including serine proteases, which play critical roles in various biological processes such as inflammation and cell signaling .
- Antioxidant Activity : Its phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage .
- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Anticancer Activity : The compound has shown selective cytotoxicity against certain cancer cell lines. For instance, it exhibited significant inhibition of cell proliferation in T-lymphoblastic cell lines with IC50 values as low as 9 nM .
- Antimicrobial Activity : Evaluation against various bacterial strains revealed promising results, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
In Vivo Studies
Preliminary in vivo studies suggest that the compound may possess therapeutic potential in models of cancer and inflammation. Further research is necessary to fully elucidate its pharmacokinetics and therapeutic efficacy in living organisms.
Case Studies
A notable case study involved the synthesis and evaluation of this compound as part of a broader investigation into pyrimidine derivatives for their anticancer properties. The study highlighted its ability to selectively target cancerous cells while sparing normal cells, suggesting a favorable therapeutic index .
Data Summary
| Biological Activity | In Vitro Results | In Vivo Results |
|---|---|---|
| Anticancer | IC50 = 9 nM in T-cell lines | Promising results in tumor models |
| Antimicrobial | MIC = 3.12 - 12.5 μg/mL | Not yet evaluated |
| Anti-inflammatory | Modulates inflammatory pathways | Under investigation |
| Antioxidant | Effective free radical scavenger | Not yet evaluated |
Propriétés
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-29-18-9-7-17(8-10-18)21-14-26-24(25)27-23(21)20-12-11-19(13-22(20)28)30-15-16-5-3-2-4-6-16/h2-14,28H,15H2,1H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDVDILONILZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













